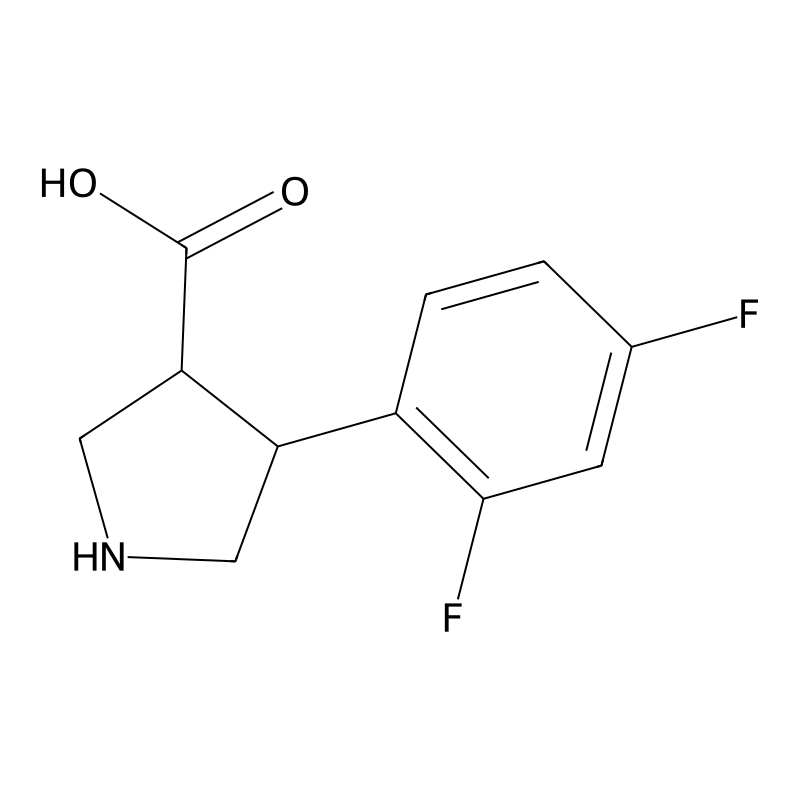4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Scientific Field
Application Summary
Methods of Application
Results or Outcomes
Scientific Field
Application Summary
Pyrrolidines are widely represented in natural products, especially in alkaloids isolated from plants or microorganisms.
Methods of Application
The methods of application involve the extraction and isolation of pyrrolidines from natural sources.
Results or Outcomes
Scientific Field
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid, also known as (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, is a compound characterized by its unique structure and properties. Its molecular formula is C₁₅H₁₉F₂NO₂, with a molecular weight of approximately 283.31 g/mol. The compound features a pyrrolidine ring substituted with a carboxylic acid and a difluorophenyl group, which contributes to its biological activity and potential applications in pharmaceuticals and other fields .
- Enzyme inhibition: The molecule's structure could enable it to bind to the active site of specific enzymes, potentially modulating their activity.
- Ligand design: The molecule might serve as a scaffold for developing new ligands that interact with specific receptors or proteins.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of an amine derivative.
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Nucleophilic Substitution: The difluorophenyl group may participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which can enhance electrophilicity .
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid exhibits significant biological activity. It has been studied for its potential as a therapeutic agent in various conditions due to its interaction with biological targets:
- CYP Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2D6, which plays a crucial role in drug metabolism .
- Neuroprotective Effects: Preliminary studies suggest that it may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .
The synthesis of 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring: The initial step usually involves the cyclization of appropriate precursors to form the pyrrolidine structure.
- Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution or other coupling reactions.
- Carboxylic Acid Functionalization: The final step involves converting an intermediate into the carboxylic acid form through oxidation or hydrolysis .
This compound holds promise in various applications:
- Pharmaceutical Development: Due to its biological activity, it is being explored for use in drug formulations targeting neurological disorders and metabolic syndromes.
- Chemical Research: It serves as a valuable building block in organic synthesis and medicinal chemistry for developing new compounds .
Interaction studies have revealed that 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid interacts with several biological systems:
- Drug Metabolism: Its inhibition of CYP2D6 affects the metabolism of co-administered drugs, necessitating careful consideration in polypharmacy scenarios.
- Protein Binding Studies: Investigations into its binding affinity with various proteins indicate potential therapeutic pathways and side effects .
Several compounds share structural similarities with 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride | 1236862-40-0 | 0.80 |
| (R)-4-Amino-3-(4-fluorophenyl)butanoic acid | 741217-33-4 | 0.73 |
| (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride | 332061-68-4 | 0.71 |
| Trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride | 1049978-59-7 | 0.69 |
| (R)-3-Amino-3-(3-fluorophenyl)propanoic acid | 723284-81-9 | 0.69 |
Uniqueness
The uniqueness of 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups and its stereochemistry (3S,4R configuration), which contribute to its distinct pharmacological properties compared to similar compounds. Its ability to inhibit specific cytochrome P450 enzymes further enhances its relevance in drug development .








